![molecular formula C20H23N3O2 B2507923 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)urea CAS No. 898443-93-1](/img/structure/B2507923.png)
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)urea
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Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)urea, also known as DPU-1, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. DPU-1 has been found to inhibit the activity of a protein called c-Myc, which is known to be involved in the development and progression of many types of cancer. In
Scientific Research Applications
Polymerization Catalysis
Yttrium complexes derived from pyrrolyl ligands have been studied for their efficacy as initiators in ε-caprolactone polymerization. These complexes, including mono(pyrrolyl), bis(pyrrolyl), and tris(pyrrolyl) variants, demonstrate selective formation and significant potential in polymer synthesis due to their ability to control the number of pyrrolyl ligands introduced to an yttrium atom, influenced by the ligand's bulkiness. This research highlights the versatility of pyrrolyl-based compounds in organometallic chemistry and polymer science (Matsuo, Tani, & Mashima, 2001).
Synthesis of Pharmaceutical Metabolites
The stereoselective synthesis of an active metabolite of PKI-179, a potent PI3 kinase inhibitor, has been described, showcasing the application of pyrrolyl-containing compounds in the development of targeted cancer therapies. This research emphasizes the role of stereochemistry in the biological activity and efficacy of pharmaceutical agents, contributing valuable insights into drug design and synthesis (Chen et al., 2010).
Anticancer Agents
A new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. These compounds, incorporating the pyrrolyl motif, demonstrated significant antiproliferative effects, highlighting their potential as novel anticancer agents. This study illustrates the promise of pyrrolyl-containing compounds in medicinal chemistry, offering a foundation for future research into their therapeutic applications (Feng et al., 2020).
properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-9-10-17(12-15(14)2)23(19-8-5-11-21-19)20(24)22-16-6-4-7-18(13-16)25-3/h4,6-7,9-10,12-13H,5,8,11H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVPQZLIOMJHRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)urea |
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